molecular formula C10H8N2O4 B1603959 methyl 4-nitro-1H-indole-6-carboxylate CAS No. 1000343-62-3

methyl 4-nitro-1H-indole-6-carboxylate

Cat. No. B1603959
M. Wt: 220.18 g/mol
InChI Key: IFOFOPSZBXKRAG-UHFFFAOYSA-N
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Description

“Methyl 4-nitro-1H-indole-6-carboxylate” is a chemical compound. It is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and natural products .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has developed methods for synthesizing methyl 4-nitro-1H-indole-6-carboxylate and its derivatives through various chemical processes. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, followed by dehydrogenation to methyl 6-nitroindole-2-carboxylate, showcases a method with a significant yield (Lavrenov et al., 2002). Additionally, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes has been employed for the synthesis of methyl indole-4-carboxylate, demonstrating the versatility of palladium catalysis in synthesizing indole derivatives (Söderberg et al., 2003).

Fluorescent and Infrared Probes

Ester-derivatized indoles, including methyl indole-4-carboxylate, have been studied for their potential as fluorescent and infrared probes. This research is particularly relevant for studying local protein environments, as these compounds exhibit promising characteristics for site-specific biological probing due to their fluorescence properties (Huang et al., 2018). Methyl indole-4-carboxylate, for instance, emits around 450 nm with a long fluorescence lifetime, making it a candidate for fluorescent probing of protein structures and dynamics (Liu et al., 2020).

Antimicrobial and Anticancer Potential

The derivatives of methyl 4-nitro-1H-indole-6-carboxylate have also been explored for their antimicrobial and anticancer properties. For example, certain synthesized derivatives have shown potential against specific bacteria strains and cancer cell lines, offering insights into the development of new therapeutic agents (Sharma et al., 2012).

Safety And Hazards

“Methyl 4-nitro-1H-indole-6-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 4-nitro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)6-4-8-7(2-3-11-8)9(5-6)12(14)15/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOFOPSZBXKRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646843
Record name Methyl 4-nitro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-nitro-1H-indole-6-carboxylate

CAS RN

1000343-62-3
Record name Methyl 4-nitro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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